Silane, (2-isocyanatoethoxy)trimethyl-

Description

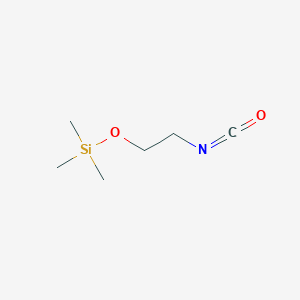

"Silane, (2-isocyanatoethoxy)trimethyl-" is a functional organosilicon compound characterized by a trimethylsilane backbone modified with a 2-isocyanatoethoxy group. The isocyanate (-NCO) group confers high reactivity toward hydroxyl, amine, and other nucleophilic groups, making it valuable as a coupling agent in polymers, adhesives, and surface modification applications. While specific data on this compound are absent in the provided evidence, its structural analogs in the evidence (e.g., epoxy-, triethoxy-, and boron-containing silanes) allow for comparative analysis based on functional groups and applications.

Properties

CAS No. |

22053-22-1 |

|---|---|

Molecular Formula |

C6H13NO2Si |

Molecular Weight |

159.26 g/mol |

IUPAC Name |

2-isocyanatoethoxy(trimethyl)silane |

InChI |

InChI=1S/C6H13NO2Si/c1-10(2,3)9-5-4-7-6-8/h4-5H2,1-3H3 |

InChI Key |

RQMWTTLUOXUKQW-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OCCN=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, (2-isocyanatoethoxy)trimethyl- typically involves the reaction of trimethylsilyl chloride with 2-isocyanatoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-50°C and a solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of Silane, (2-isocyanatoethoxy)trimethyl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Silane, (2-isocyanatoethoxy)trimethyl- undergoes various chemical reactions, including:

Hydrolysis: The compound reacts with water to form silanols and carbon dioxide.

Polymerization: It can polymerize with other silanes or isocyanates to form complex polymeric structures.

Substitution: The isocyanate group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions, typically under acidic or basic conditions.

Polymerization: Catalysts such as tin or titanium compounds are used to initiate the polymerization process.

Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate temperatures.

Major Products:

Hydrolysis: Silanols and carbon dioxide.

Polymerization: Polymeric silanes or polyurethanes.

Substitution: Urea derivatives, carbamates, and other substituted products.

Scientific Research Applications

Silane, (2-isocyanatoethoxy)trimethyl- has a wide range of applications in scientific research:

Chemistry: Used as a coupling agent in the synthesis of advanced materials and polymers.

Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

Medicine: Utilized in drug delivery systems and the development of medical implants.

Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent bonding properties

Mechanism of Action

The mechanism of action of Silane, (2-isocyanatoethoxy)trimethyl- involves the reactivity of its functional groups:

Comparison with Similar Compounds

Functional Group Reactivity

Epoxy-Functional Silanes (e.g., Silane, trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl], CAS 3388-04-3):

- Reactivity: The epoxy group enables crosslinking with amines, acids, or hydroxyl groups, ideal for adhesion promotion in coatings and composites.

- Applications: Widely used in epoxy resins and fiber-reinforced materials .

- Contrast: Unlike isocyanate groups, epoxides require catalysts (e.g., amines) for curing, whereas isocyanates react spontaneously with nucleophiles.

- Triethoxy-Functional Silanes (e.g., Silane, triethoxy[2-(triphenylstannyl)ethyl], CAS 84372-65-6): Reactivity: Hydrolyzes to form silanol groups, enabling bonding to inorganic substrates like glass or metals. Applications: Surface modification and corrosion inhibition . Contrast: The isocyanatoethoxy group offers dual functionality (silane + isocyanate), allowing simultaneous substrate adhesion and polymer grafting, which triethoxy silanes lack.

Boron-Containing Silanes (e.g., Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane, CAS 159087-46-4):

- Reactivity: The dioxaborolane group participates in Suzuki-Miyaura cross-coupling reactions.

- Applications: Organic synthesis and pharmaceutical intermediates .

- Contrast: Isocyanatoethoxy silanes focus on polymer coupling, while boron-containing variants are tailored for catalytic or synthetic applications.

Structural and Physical Properties

*Estimated molecular weight based on analogous structures.

Application-Specific Differences

- Biomedical Applications: DBCO-PEG-Silane (): Combines triethoxysilane with polyethylene glycol (PEG) for biocompatibility, used in drug delivery and tissue engineering.

- Surface Modification: Epoxy silanes (e.g., A 186, CAS 3388-04-3) enhance adhesion to glass or metals via epoxy-silanol interactions . Isocyanatoethoxy silanes could provide superior interfacial strength in polyurethane-glass composites due to dual reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.